

3-Bromo-4-iodobenzoic acid CAS number

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Compound of Interest

Compound Name: 3-Bromo-4-iodobenzoic acid

Cat. No.: B1286127

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An In-Depth Technical Guide to 3-Bromo-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-iodobenzoic acid**, a key chemical intermediate in modern pharmaceutical research and development. Its utility stems from its uniquely functionalized aromatic scaffold, featuring two distinct halogen atoms that allow for regioselective manipulation in complex synthetic pathways.

Physicochemical and Safety Data

3-Bromo-4-iodobenzoic acid is a crystalline solid at room temperature.^[1] Its core chemical and physical properties are essential for its handling, storage, and application in synthetic chemistry.

Data Presentation: Key Properties of **3-Bromo-4-iodobenzoic Acid**

Property	Value	Reference
CAS Number	249647-25-4	[2][3][4][5]
Molecular Formula	C ₇ H ₄ BrIO ₂	[2][4][5][6]
Molecular Weight	326.91 g/mol	[2][4][5][6]
Melting Point	242-243 °C	[1][7]
Appearance	Light pink crystalline powder	[1]
Purity	Typically ≥95-97%	[2][4][8]
Storage	Store in a dark, dry, sealed container at room temperature.	[1][4]

Safety and Handling: This compound is considered harmful if swallowed, inhaled, or in contact with skin.[8] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and laboratory clothing.[8] All handling should be performed in a chemical fume hood.[8] In case of fire, use dry powder or carbon dioxide extinguishers.[8]

Role in Modern Drug Discovery: A PROTAC Building Block

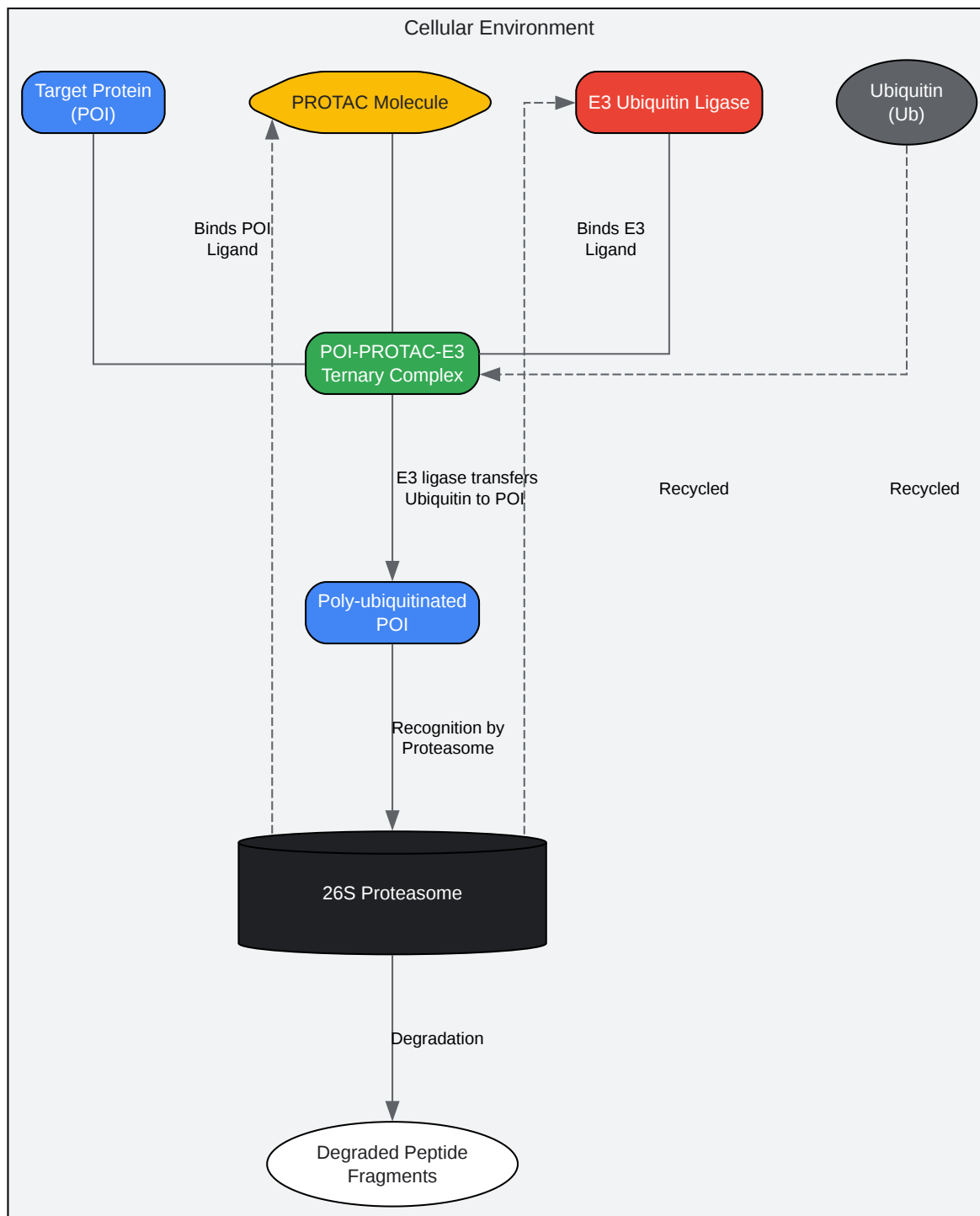
The primary application of **3-Bromo-4-iodobenzoic acid** in contemporary drug discovery is as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5]

PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from the cell by hijacking the body's own ubiquitin-proteasome system (UPS).[9][10][11] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[11][12]

The structure of **3-Bromo-4-iodobenzoic acid** is ideal for this purpose. The differential reactivity of the C-Br and C-I bonds allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).[13] This enables chemists to first attach a linker or the E3 ligase ligand at one position (typically the more

reactive iodine) and subsequently attach the POI-binding ligand at the other, providing precise control over the final molecular architecture.

Below is a diagram illustrating the general mechanism of action for a PROTAC molecule.



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Figure 1: General mechanism of PROTAC-mediated protein degradation.

Synthetic Pathways and Experimental Protocols

The synthesis of **3-Bromo-4-iodobenzoic acid** and its subsequent use in cross-coupling reactions are fundamental processes for its application in research.

Representative Synthesis of 3-Bromo-4-iodobenzoic Acid

While multiple synthetic routes exist, a common strategy involves the halogenation and subsequent oxidation of a suitable precursor. A historical method involves the bromination and iodination of p-toluic acid followed by oxidation.^[3] A more modern and plausible approach for selective synthesis could involve a Sandmeyer-type reaction starting from a commercially available aminobenzoic acid derivative.

Experimental Protocol: Synthesis via Diazotization and Iodination (Representative)

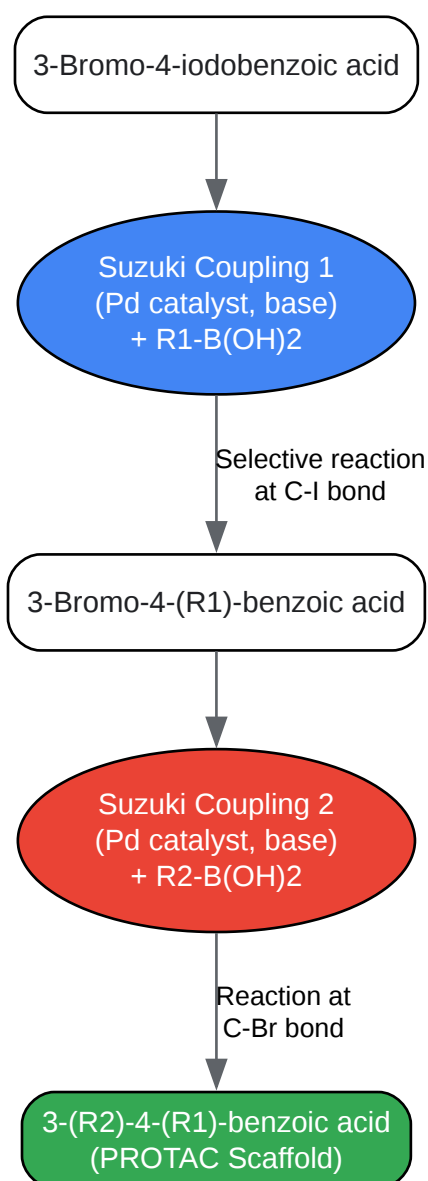
This protocol is a representative example based on established chemical principles, such as those used in similar syntheses.^[14]

- **Diazotization:** 3-Bromo-4-aminobenzoic acid (1.0 eq) is suspended in a mixture of water and a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes until a clear diazonium salt solution is formed.
- **Iodination:** A solution of potassium iodide (1.5 eq) in water is prepared and cooled. The cold diazonium salt solution is added slowly to the potassium iodide solution. The mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium intermediate, often observed by the cessation of nitrogen gas evolution.
- **Work-up and Purification:** After cooling, the reaction mixture is treated with a solution of sodium bisulfite to quench any remaining iodine. The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water. The crude solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure **3-Bromo-4-iodobenzoic acid**.

Application in Suzuki-Miyaura Cross-Coupling

The differential reactivity of the C-I and C-Br bonds is key to the utility of **3-Bromo-4-iodobenzoic acid**. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

The diagram below illustrates a logical workflow for the sequential functionalization of **3-Bromo-4-iodobenzoic acid**.



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Figure 2: Workflow for sequential Suzuki coupling of **3-Bromo-4-iodobenzoic acid**.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is a general methodology adapted from standard procedures for Suzuki couplings of aryl halides.^{[2][15][16]}

- **Reaction Setup:** To a round-bottomed flask, add **3-Bromo-4-iodobenzoic acid** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
- **Solvent and Degassing:** Add a suitable degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
- **Reaction:** The flask is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the desired 3-bromo-4-arylbenzoic acid intermediate. This intermediate can then be subjected to a second coupling reaction at the C-Br position under similar or more forcing conditions.

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